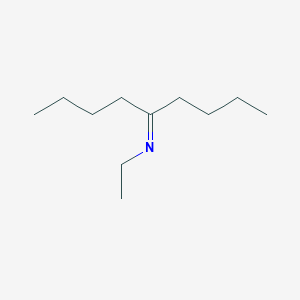

Ethylamine, N-(1-butylpentylidene)-

Description

Ethylamine, N-(1-butylpentylidene)- is an imine derivative of ethylamine (C₂H₅NH₂), where the amino group is substituted with a 1-butylpentylidene moiety. Its molecular formula is inferred as C₉H₁₉N (extrapolated from the methylamine analog, C₈H₁₇N, in ). This compound is structurally characterized by a C=N bond (imine group), which influences its reactivity and stability.

Properties

CAS No. |

10599-82-3 |

|---|---|

Molecular Formula |

C11H23N |

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-ethylnonan-5-imine |

InChI |

InChI=1S/C11H23N/c1-4-7-9-11(12-6-3)10-8-5-2/h4-10H2,1-3H3 |

InChI Key |

QWQOLTQUDPECSU-UHFFFAOYSA-N |

SMILES |

CCCCC(=NCC)CCCC |

Canonical SMILES |

CCCCC(=NCC)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Imine Bond Length and Stability

The C=N bond length in imines is critical for stability. reports comparable bond lengths for similar compounds:

Substituent Effects

- N-(1-butylpentylidene)methylamine (): A methylamine analog with a molecular weight of 127.23 g/mol (C₈H₁₇N). The ethylamine derivative would have a longer alkyl chain (C₉H₁₉N), increasing lipophilicity and reducing water solubility compared to ethylamine (C₂H₅NH₂), which is highly water-soluble due to hydrogen bonding .

- N-Butyl-tert-butylamine (): A branched amine with a tert-butyl group, introducing steric hindrance absent in the linear butylpentylidene chain of the target compound. This difference impacts reactivity in nucleophilic substitutions .

Physicochemical Properties

Basicity

Ethylamine has a pKa of 10.71 , making it a strong base . The imine group in Ethylamine, N-(1-butylpentylidene)- reduces basicity due to electron withdrawal by the C=N bond, similar to other imines (pKa ~7–9).

Solubility and Lipophilicity

Pharmaceutical and Coordination Chemistry

- Ethylamine derivatives are intermediates in drug synthesis (e.g., phenylethylamines) .

- Imines serve as ligands in coordination complexes (e.g., ruthenium catalysts in ). The butylpentylidene group may enhance metal-binding selectivity compared to simpler imines.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | C=N Bond Length (Å) | pKa | Water Solubility |

|---|---|---|---|---|---|

| Ethylamine | C₂H₅NH₂ | 45.09 | N/A | 10.71 | High |

| Ethylamine, N-(1-butylpentylidene)- | C₉H₁₉N | ~127.23* | ~1.26–1.29 | ~8–9 | Low |

| N-(1-butylpentylidene)methylamine | C₈H₁₇N | 127.23 | N/A | N/A | Low |

| N-Butyl-tert-butylamine | C₈H₁₉N | 129.24 | N/A | ~10 | Moderate |

*Estimated based on methylamine analog ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.